molecular formula C10H28Cl2O3Si4 B101017 3,5-Bis(chloromethyl)octamethyltetrasiloxane CAS No. 17988-79-3

3,5-Bis(chloromethyl)octamethyltetrasiloxane

Cat. No. B101017
CAS RN: 17988-79-3
M. Wt: 379.57 g/mol
InChI Key: BDWODYLFPWOQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(chloromethyl)octamethyltetrasiloxane is a chemical compound with the formula C10H28Cl2O3Si4 . It contains a total of 47 atoms, including 28 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, and 2 Chlorine atoms .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(chloromethyl)octamethyltetrasiloxane consists of 46 bonds, including 18 non-H bonds and 6 rotatable bonds . The structure data file for this compound is available for download and can be imported to most chemistry software for further analysis .


Physical And Chemical Properties Analysis

3,5-Bis(chloromethyl)octamethyltetrasiloxane has a molecular weight of 379.58 . It has a melting point of -77°C and a boiling point of 128°C at 10mmHg . The density of this compound is 1.006, and it has a refractive index of 1.4210 . It also has a specific gravity of 1.006 . It exhibits no reaction with water under neutral conditions .

Scientific Research Applications

Organic Synthesis

3,5-Bis(chloromethyl)octamethyltetrasiloxane: is utilized as a reagent and catalyst in organic synthesis . It facilitates the synthesis of block polymers and the preparation of specific functional organosilicon compounds. Its role in organic synthesis is pivotal due to its ability to introduce silicon-containing blocks into polymer chains, which can significantly alter the properties of the resulting material.

Drug Development

In the pharmaceutical industry, this compound has shown promise in enhancing the efficacy of certain chemotherapeutic agents. It’s being investigated for its potential to inhibit the growth of cancer cells in vitro, with ongoing clinical trials assessing its safety and efficacy in humans.

Materials Science

The compound’s unique structure makes it suitable for applications in materials science. It can be used to modify surface properties, create new polymer composites, and develop materials with improved thermal stability and chemical resistance.

Coatings

Due to its low surface tension and good dispersion characteristics, 3,5-Bis(chloromethyl)octamethyltetrasiloxane is used in the formulation of coatings . It can improve the spreadability and adhesion of coatings on various substrates, enhancing durability and performance.

Adhesives

In adhesive formulations, this compound contributes to the overall strength and flexibility of the product . It can be particularly useful in creating adhesives that need to withstand extreme temperatures or harsh chemical environments.

Lubricants

The compound is also applied in the development of lubricants . Its incorporation into lubricant formulations can result in products with lower friction coefficients, extended lifespan, and better performance under a wide range of conditions.

Safety and Hazards

3,5-Bis(chloromethyl)octamethyltetrasiloxane is classified as a skin irritant (Skin Irrit. 2, H315) and an eye irritant (Eye Irrit. 2, H319) . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWODYLFPWOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28Cl2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499318
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(chloromethyl)octamethyltetrasiloxane

CAS RN

17988-79-3
Record name 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 2
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 3
Reactant of Route 3
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 4
Reactant of Route 4
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 5
3,5-Bis(chloromethyl)octamethyltetrasiloxane
Reactant of Route 6
3,5-Bis(chloromethyl)octamethyltetrasiloxane

Q & A

Q1: How does the structure of 3,5-bis(chloromethyl)octamethyltetrasiloxane influence the reaction outcome?

A2: The presence of two chloromethyl groups in 3,5-bis(chloromethyl)octamethyltetrasiloxane makes it susceptible to nucleophilic substitution reactions, as demonstrated by the reaction with carboxylic acids []. The position of these groups on the tetrasiloxane backbone also influences the redistribution reactions observed. The researchers suggest that the steric hindrance and electronic effects of the different substituents (chloromethyl, acyloxymethyl, trimethylsilyl) play a role in determining the preferential cleavage points in the siloxane chain, ultimately influencing the final product distribution [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.